molecular formula C19H16N2 B14163837 Yobyrine CAS No. 525-15-5

Yobyrine

Cat. No.: B14163837
CAS No.: 525-15-5
M. Wt: 272.3 g/mol
InChI Key: LQCWIBNVYWPLIU-UHFFFAOYSA-N
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Description

Yobyrine is an indole alkaloid derived from the roots of Rauwolfia serpentina, a plant known for its medicinal properties. This compound is structurally related to other indole alkaloids such as yohimbine and reserpine. This compound has been studied for its potential pharmacological effects and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Yobyrine can be synthesized through the dehydrogenation of yohimbine. The process involves the use of selenium as a dehydrogenating agent. The reaction conditions typically include heating the reactants to a high temperature to facilitate the removal of hydrogen atoms from yohimbine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of yohimbine from the roots of Rauwolfia serpentina, followed by its chemical transformation into this compound. The extraction process includes solvent extraction and purification steps to isolate yohimbine, which is then subjected to dehydrogenation to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Yobyrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Aldehydes in the presence of an acid catalyst.

Major Products Formed

Mechanism of Action

Yobyrine exerts its effects by interacting with specific molecular targets in the body. It is known to block presynaptic alpha-2 adrenergic receptors, leading to an increase in parasympathetic (cholinergic) activity and a decrease in sympathetic (adrenergic) activity. This mechanism is similar to that of yohimbine, another indole alkaloid . The increased cholinergic activity is associated with various physiological effects, including vasodilation and reduced blood pressure .

Properties

CAS No.

525-15-5

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H16N2/c1-13-6-2-3-7-14(13)12-18-19-16(10-11-20-18)15-8-4-5-9-17(15)21-19/h2-11,21H,12H2,1H3

InChI Key

LQCWIBNVYWPLIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC=CC3=C2NC4=CC=CC=C34

Origin of Product

United States

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